molecular formula C8H11N3O3S B15235094 3-Amino-5-(methylsulfonamido)benzamide

3-Amino-5-(methylsulfonamido)benzamide

Cat. No.: B15235094
M. Wt: 229.26 g/mol
InChI Key: NXNCBOKYGIKLPG-UHFFFAOYSA-N
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Description

3-Amino-5-(methylsulfonamido)benzamide is an organic compound with the molecular formula C8H11N3O3S and a molecular weight of 229.25 g/mol . This compound is characterized by the presence of an amino group, a methylsulfonamido group, and a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(methylsulfonamido)benzamide typically involves the condensation of 3-amino-5-nitrobenzamide with methylsulfonamide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction parameters and scalability . These systems are advantageous for producing high-purity compounds in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted benzamides .

Scientific Research Applications

3-Amino-5-(methylsulfonamido)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair . This inhibition can lead to the depletion of nicotinamide adenine dinucleotide (NAD+), affecting cellular energy levels and inducing cell death in certain contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(methylsulfonamido)benzamide is unique due to the presence of the methylsulfonamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

3-amino-5-(methanesulfonamido)benzamide

InChI

InChI=1S/C8H11N3O3S/c1-15(13,14)11-7-3-5(8(10)12)2-6(9)4-7/h2-4,11H,9H2,1H3,(H2,10,12)

InChI Key

NXNCBOKYGIKLPG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)N)C(=O)N

Origin of Product

United States

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